2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzamides can involve several steps, including the formation of the benzamide core, the introduction of the fluorine atom, and the attachment of other functional groups . The exact synthesis pathway would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a fluorinated benzamide would typically include a benzene ring (the “benz-” part of “benzamide”) attached to an amide group (the “-amide” part). The “2-fluoro-” indicates that a fluorine atom is attached to the second carbon of the benzene ring. The rest of the name describes the other groups attached to the molecule.Chemical Reactions Analysis
Fluorinated benzamides can participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions . The exact reactions would depend on the specific structure of the compound and the reaction conditions.Scientific Research Applications
Imaging Receptor Status in Solid Tumors
A study focused on synthesizing fluorine-containing benzamide analogs to evaluate their suitability as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors were identified, and their biodistribution studies showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential applications in cancer diagnostics and research. (Tu et al., 2007)
Fluorinated Compounds in Medicinal Chemistry
Research into N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides has explored these compounds as precursors in heterocyclic synthesis. Their unique electrophilic reactivity, attributed to the presence of fluorine atoms, facilitates the synthesis of fluorinated 1,4-benzoxazines and 1,4-benzoxazepin-5-ones, highlighting their importance in developing new medicinal compounds. (Meiresonne et al., 2015)
Novel Synthesis Approaches
The development of fluorine-18-labeled compounds for imaging applications, such as [18F]FMISO and [18F]PM-PBB3, through the use of [18F]epifluorohydrin demonstrates innovative synthetic routes for producing clinically relevant radiotracers. This showcases the role of fluorinated compounds in enhancing imaging techniques for hypoxia and tau pathology in clinical settings. (Ohkubo et al., 2021)
Electrophilic Fluorocyclization
A methodology employing electrophilic fluorocyclization of olefinic amides to synthesize fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans highlights the mild conditions, broad substrate scope, and functional group tolerance of this approach. This technique underlines the utility of fluorination reactions in constructing complex, fluorinated heterocycles relevant to drug development and organic chemistry research. (Zhao et al., 2015)
Mechanism of Action
Properties
IUPAC Name |
2-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-12-4-2-1-3-11(12)13(18)16-9-14(20-8-6-17)5-7-19-10-14/h1-4,17H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNFRUNHZOTEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC=C2F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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